molecular formula C13H11BCl2O3 B568093 (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid CAS No. 1256355-73-3

(3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid

Cat. No.: B568093
CAS No.: 1256355-73-3
M. Wt: 296.938
InChI Key: OHFVLEYVTWBNMI-UHFFFAOYSA-N
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Description

The compound (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid is a type of boronic acid. It has a CAS Number of 1256355-69-7 and a molecular weight of 296.94 . The IUPAC name for this compound is 2-[(2,4-dichlorobenzyl)oxy]phenylboronic acid .


Synthesis Analysis

The synthesis of phenyl boronic acid (PBA) containing BODIPY dyes, which includes This compound, has been reported . The synthesis merges the versatility of the 3,5-dichloro-BODIPY derivatives and the receptor-like ability of the PBA moiety . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .

Scientific Research Applications

Optical Modulation and Saccharide Recognition

Phenyl boronic acids (PBA) are utilized for their binding affinity to pendant diols, which is crucial for saccharide recognition. A study demonstrated the use of a series of phenyl boronic acids conjugated to polyethylene glycol for the aqueous dispersion of single-walled carbon nanotubes (SWNT), allowing for the quenching of near-infrared fluorescence in response to saccharide binding. This research highlights the importance of the molecular structure of PBA in modulating the optical properties of SWNT, offering insights into saccharide recognition mechanisms (Mu et al., 2012).

Catalytic Applications in Organic Synthesis

The ortho-substituent on phenylboronic acid derivatives, such as 2,4-bis(trifluoromethyl)phenylboronic acid, plays a significant role in catalyzing dehydrative condensation between carboxylic acids and amines. This catalytic activity, crucial for amidation processes, highlights the potential of phenylboronic acid derivatives in facilitating organic synthesis, including the synthesis of α-dipeptides (Wang et al., 2018).

Protective Groups for Diols

Phenylboronic acid esters, such as those derived from 2,6-bis(trifluoromethyl)phenyl boronic acid, serve as recoverable and reusable protective agents for diols. These cyclic boronic esters demonstrate stability against various organic transformations and can be deprotected under mild conditions. This application is particularly relevant in the synthesis of complex organic molecules, showcasing the versatility of phenylboronic acid derivatives in synthetic chemistry (Shimada et al., 2018).

Degradation of Environmental Contaminants

Phenylboronic acid derivatives have been applied in the degradation of environmental pollutants, such as the herbicide 2,4-DP, using electrochemical methods like anodic oxidation and electro-Fenton processes. These applications utilize the oxidative properties of boron-doped diamond anodes, underlining the potential of phenylboronic acid derivatives in environmental cleanup and wastewater treatment efforts (Brillas et al., 2007).

Safety and Hazards

The safety data sheet for Phenylboronic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and precautions should be taken to avoid ingestion, inhalation, and contact with skin and eyes .

Properties

IUPAC Name

[3-[(2,4-dichlorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BCl2O3/c15-11-5-4-9(13(16)7-11)8-19-12-3-1-2-10(6-12)14(17)18/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFVLEYVTWBNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2=C(C=C(C=C2)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655559
Record name {3-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-73-3
Record name {3-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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